molecular formula C21H13N3O4S B2715218 4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 315232-48-5

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2715218
CAS RN: 315232-48-5
M. Wt: 403.41
InChI Key: QRBQEGWRVHHRPL-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C21H13N3O4S. It has an average mass of 403.411 Da and a monoisotopic mass of 403.062683 Da .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to “4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using various spectral methods such as FT-IR, 1H-NMR, MS, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be determined using various analytical techniques such as FT-IR, 1H-NMR, MS, and elemental analysis .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been found to exhibit anticancer activity . They can interfere with the growth of cancer cells and have the potential to be developed into effective anticancer drugs.

Antibacterial Activity

Benzothiazole derivatives have shown antibacterial activity by inhibiting various bacterial enzymes . They have been found to be effective against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli .

Antituberculosis Activity

Benzothiazole derivatives have also been found to have antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Antidiabetic Activity

Some benzothiazole derivatives have been found to have antidiabetic activity . They can potentially be used in the treatment of diabetes.

Anti-inflammatory Activity

Benzothiazole derivatives have been found to have anti-inflammatory activity . They can potentially be used in the treatment of inflammatory diseases.

Antioxidant Activity

Benzothiazole derivatives have been found to have antioxidant activity . They can potentially be used to combat oxidative stress in the body.

Antiviral Activity

Benzothiazole derivatives have been found to have antiviral activity . They can potentially be used in the treatment of viral infections.

Neuroprotective Activity

Some benzothiazole derivatives have been found to have neuroprotective activity . They can potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4S/c25-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20(26)23-21-22-17-11-10-16(24(27)28)12-18(17)29-21/h1-12H,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBQEGWRVHHRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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